molecular formula C18H17N3O3 B12917091 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine CAS No. 66186-56-9

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine

Cat. No.: B12917091
CAS No.: 66186-56-9
M. Wt: 323.3 g/mol
InChI Key: QDRCNOLNSANXRB-UHFFFAOYSA-N
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Description

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is a heterocyclic compound featuring an indolizine core—a bicyclic structure comprising fused pyrrole and pyridine rings. Key substituents include:

  • Phenyl group at position 2: Introduces aromatic bulk, which may improve lipophilicity or stabilize π-π stacking.
  • Morpholine ring at position 5: A polar moiety known to enhance solubility and modulate pharmacokinetic properties in drug design .

Properties

CAS No.

66186-56-9

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

4-(8-nitro-2-phenylindolizin-5-yl)morpholine

InChI

InChI=1S/C18H17N3O3/c22-21(23)16-6-7-18(19-8-10-24-11-9-19)20-13-15(12-17(16)20)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2

InChI Key

QDRCNOLNSANXRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=CC(=CN23)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(8-Amino-2-phenylindolizin-5-yl)morpholine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine core may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analog: VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Key Features :

  • Core structure : Thiazole ring substituted with dibromoimidazole and morpholine.
  • Functional groups : Bromine atoms (electron-withdrawing), morpholine (polar).

Comparison :

  • Substituent Positioning : In VPC-14449, the dibromoimidazole and morpholine are on a thiazole core, whereas the target compound uses an indolizine system. This difference impacts aromaticity and electronic properties, with indolizine offering a larger conjugated system .
  • Synthetic Challenges : Structural errors in VPC-14449 synthesis (e.g., incorrect bromine positions) led to discrepancies in NMR spectra, underscoring the importance of precise substituent placement .
  • Biological Implications : Thiazole derivatives often target kinases or DNA-binding proteins; indolizine analogs may exhibit distinct binding modes due to core flexibility.
Property 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine VPC-14449
Core Structure Indolizine Thiazole
Key Substituents Nitro, phenyl, morpholine Dibromoimidazole, morpholine
Molecular Weight (est.) ~340 g/mol ~420 g/mol
Solubility Moderate (polar morpholine) Low (hydrophobic bromine groups)

Carcinogenic Nitrofuran Derivatives

Examples :

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induced bladder carcinomas in 100% of rats at 0.188% dietary concentration .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide : Caused stomach, lung, and mammary tumors in 95% of mice .

Comparison :

  • Nitro Group Role: Both carcinogens and the target compound feature nitro groups, but their positions differ. In nitrofurans, the nitro group is on a furan ring, facilitating metabolic activation into DNA-reactive intermediates. In contrast, the indolizine nitro group may stabilize the core without generating carcinogenic metabolites .
Property 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine Nitrofuran Derivatives
Core Reactivity Low (stable indolizine) High (oxidizable furan/thiazole)
Carcinogenic Potential Not reported High (100% tumor incidence)
Metabolic Activation Unlikely Likely (via nitroreduction)

Quinoline Derivative: 2-Methyl-5-(4-morpholinyl)-8-nitroquinoline

Key Features :

  • Core structure: Quinoline (fused benzene-pyridine) with methyl, morpholine, and nitro groups.

Comparison :

  • Aromatic Systems: Quinoline’s larger π-system may enhance intercalation with DNA or proteins compared to indolizine.
  • Substituent Effects: Both compounds share morpholine and nitro groups, but their positions differ. In the quinoline derivative, the nitro group at position 8 may enhance electron deficiency, whereas in the target compound, it stabilizes the indolizine core .
Property 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine 8-Nitroquinoline Derivative
Core Structure Indolizine Quinoline
Molecular Weight (est.) ~340 g/mol ~300 g/mol
Bioactivity Undetermined (potential therapeutic) Antimicrobial/antiparasitic roles

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